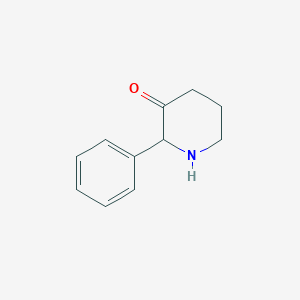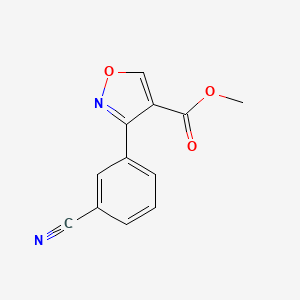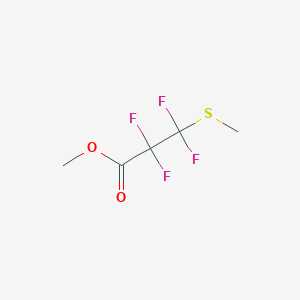
methyl N-(2-hydroxypropyl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl N-(2-hydroxypropyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them valuable in various applications, including agriculture, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Methyl N-(2-hydroxypropyl)dithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process . Another method involves the use of ultrasound irradiation, which has been shown to yield high amounts of dithiocarbamates in a short time .
Industrial Production Methods
Industrial production of dithiocarbamates often involves the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . This method is favored due to its simplicity, cost-effectiveness, and the availability of starting materials.
化学反応の分析
Types of Reactions
Methyl N-(2-hydroxypropyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted dithiocarbamates from substitution reactions .
科学的研究の応用
Methyl N-(2-hydroxypropyl)dithiocarbamate has a wide range of scientific research applications:
作用機序
The mechanism of action of methyl N-(2-hydroxypropyl)carbamodithioate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as copper (II), iron (II), and zinc (II), thereby inhibiting catalytic and regulatory thiol groups in enzymes . This inhibition can disrupt various biological processes, including oxidative stress and apoptosis .
類似化合物との比較
Similar Compounds
- N-methyl-N-phenyl dithiocarbamate
- N-ethyl-N-phenyldithiocarbamate
- Dialkyldithiocarbamates
Uniqueness
Methyl N-(2-hydroxypropyl)dithiocarbamate is unique due to its specific hydroxypropyl group, which enhances its solubility and reactivity compared to other dithiocarbamates . This makes it particularly effective in applications requiring high solubility and reactivity, such as in biological systems and industrial processes .
特性
分子式 |
C5H11NOS2 |
|---|---|
分子量 |
165.3 g/mol |
IUPAC名 |
methyl N-(2-hydroxypropyl)carbamodithioate |
InChI |
InChI=1S/C5H11NOS2/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8) |
InChIキー |
SDZWOXPXNCWEOC-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=S)SC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1aR,7bR)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8675224.png)
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)




![2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-](/img/structure/B8675245.png)

![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)





